6-Benzyl-7-(4-benzylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
6-Benzyl-7-(4-benzylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with benzyl, piperidinyl, dimethyl, and phenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-7-(4-benzylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the benzyl, piperidinyl, dimethyl, and phenyl substituents through various chemical reactions. Key steps may include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the benzyl and piperidinyl groups can be carried out using nucleophilic substitution reactions.
Methylation: The dimethyl groups can be introduced through methylation reactions using reagents like methyl iodide.
Phenylation: The phenyl group can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-7-(4-benzylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, aryl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
6-Benzyl-7-(4-benzylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or neuroprotective properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Benzyl-7-(4-benzylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A compound with a similar piperidine structure, known for its use in scientific studies and potential biological activities.
1-Benzyl-4-piperidone: Another related compound used as a building block in pharmaceutical synthesis.
Uniqueness
6-Benzyl-7-(4-benzylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific combination of substituents and the pyrazolo[1,5-a]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
6-Benzyl-7-(4-benzylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by a pyrazolo[1,5-a]pyrimidine core with multiple substituents that contribute to its biological activity. The molecular formula is C24H29N3, with a molecular weight of approximately 379.49 g/mol. This structure allows for interactions with various biological targets.
Research indicates that this compound may act through several mechanisms:
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated significant inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease. For instance, related benzyl derivatives showed IC50 values as low as 7.5 nM against AChE, indicating potent activity .
- Antioxidant Activity : Some studies have reported antioxidant properties associated with compounds having similar structures. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various neurodegenerative diseases .
- Neuroprotective Effects : The compound may exhibit neuroprotective effects by modulating pathways involved in neuronal survival and apoptosis. This suggests potential applications in neurodegenerative disorders.
Biological Assays and Efficacy
The biological activity of this compound has been evaluated through various assays:
These assays indicate that the compound has promising activity against key targets involved in neurological health.
Case Studies
Several studies have explored the effects of compounds structurally related to this compound:
- Study on AChE Inhibition : In a comparative study involving various piperidine derivatives, the compound exhibited superior AChE inhibitory activity compared to established drugs like donepezil and tacrine .
- Neuroprotective Study : Another investigation demonstrated that compounds similar to this pyrazolo derivative could significantly reduce neuronal death in models of oxidative stress, suggesting a protective role against neurodegeneration.
Properties
Molecular Formula |
C33H34N4 |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
6-benzyl-7-(4-benzylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C33H34N4/c1-24-30(23-27-14-8-4-9-15-27)33(36-20-18-28(19-21-36)22-26-12-6-3-7-13-26)37-32(34-24)31(25(2)35-37)29-16-10-5-11-17-29/h3-17,28H,18-23H2,1-2H3 |
InChI Key |
YMRKIWVIFACVOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)N4CCC(CC4)CC5=CC=CC=C5)C)C6=CC=CC=C6 |
Origin of Product |
United States |
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